Clomacran

Catalog No.
S524022
CAS No.
5310-55-4
M.F
C18H21ClN2
M. Wt
300.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clomacran

CAS Number

5310-55-4

Product Name

Clomacran

IUPAC Name

3-(2-chloro-9,10-dihydroacridin-9-yl)-N,N-dimethylpropan-1-amine

Molecular Formula

C18H21ClN2

Molecular Weight

300.8 g/mol

InChI

InChI=1S/C18H21ClN2/c1-21(2)11-5-7-14-15-6-3-4-8-17(15)20-18-10-9-13(19)12-16(14)18/h3-4,6,8-10,12,14,20H,5,7,11H2,1-2H3

InChI Key

JFRLWWDJCFYFSU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-chloro-9-(3-dimethylaminopropyl)acridan, clomacran, clomacran phosphate, clomacran phosphate (1:1), SK and F 14,336, SK and F 14336, SK and F-14336, SKF 14336

Canonical SMILES

CN(C)CCCC1C2=CC=CC=C2NC3=C1C=C(C=C3)Cl

The exact mass of the compound Clomacran is 300.1393 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Supplementary Records. It belongs to the ontological category of acridines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Clomacran (CAS 5310-55-4) is a dihydroacridine (acridan) derivative and a highly specific dopamine receptor antagonist utilized primarily as an analytical reference standard and pharmacological tool compound [1]. Structurally, it features a 2-chloro-9-[3-(dimethylamino)propyl]acridan scaffold, distinguishing it from traditional phenothiazines by substituting the central sulfur heteroatom with a methylene bridge [2]. This distinct central ring geometry alters its dihedral angle, lipid solubility, and photochemical reactivity, making it a critical baseline material for structure-activity relationship (SAR) modeling, neuroreceptor binding assays, and photostability research where sulfur-containing analogs introduce confounding variables.

Substituting Clomacran with its direct phenothiazine analog, chlorpromazine, fundamentally alters the central ring's electron distribution and steric profile, leading to assay failure in precise SAR studies [1]. The absence of the sulfur atom in Clomacran's acridan core prevents the rapid sulfoxidation pathways that typically degrade phenothiazines under benchtop light exposure, directly impacting in vitro assay reproducibility [2]. For researchers conducting comparative dopamine (D2) receptor binding studies or evaluating the phototoxicity of tricyclic scaffolds, using a generic phenothiazine fails to isolate the specific steric contributions of the dihydroacridine system, resulting in confounded pharmacological data and narrower in vivo dosing windows.

Enhanced D2 Receptor Complementarity for SAR Benchmarking

In the development of novel dopamine antagonists, selecting the correct structural baseline is essential for accurate Structure-Activity Relationship (SAR) modeling. While chlorpromazine is often used as a default, its phenothiazine sulfur atom induces a specific ring pucker that limits receptor pocket complementarity [1]. Seeman et al. demonstrated that Clomacran, the acridan analog, achieves tighter stereospecific binding at postsynaptic D2 receptors in [3H]haloperidol displacement assays. The methylene bridge in Clomacran flattens the central ring geometry, directly correlating with its higher quantitative efficacy in clinical meta-analyses compared to the chlorpromazine baseline [2]. Procuring Clomacran provides a sulfur-free tricyclic baseline that accurately isolates the steric requirements of the D2 receptor.

Evidence DimensionD2 receptor stereospecific binding and pharmacological efficacy
Target Compound DataClomacran (acridan core) exhibits enhanced receptor complementarity and ranks higher in quantitative efficacy meta-analyses.
Comparator Or BaselineChlorpromazine (phenothiazine core)
Quantified DifferenceClomacran structurally eliminates the sulfur-induced steric hindrance, resulting in tighter D2 receptor binding and superior overall pharmacological efficacy.
ConditionsStereospecific [3H]haloperidol displacement in striatal membrane preparations.

Provides a structurally precise reference standard for mapping the exact steric boundaries of the dopamine D2 receptor pocket without sulfur-induced ring puckering.

Assay Reproducibility via Resistance to Photooxidation

For laboratories conducting long-term in vitro assays, the photostability of reference standards is a critical procurement factor. Chlorpromazine, the standard phenothiazine baseline, is highly susceptible to UV/visible light-induced photooxidation, rapidly forming sulfoxides that confound dose-response data and degrade assay reproducibility [1]. In contrast, Clomacran's acridan core lacks the reactive sulfur heteroatom. Photochemical studies confirm that the substitution of sulfur with a methylene bridge eliminates this sulfoxidation pathway, yielding a significantly more stable tricyclic scaffold under standard benchtop light exposure. Procuring Clomacran ensures that receptor binding and cell culture assays remain free of phototoxic degradants, directly improving experimental reproducibility.

Evidence DimensionPhotochemical degradation pathway and assay stability
Target Compound DataClomacran (acridan core) demonstrates complete resistance to sulfoxidation under benchtop light exposure.
Comparator Or BaselineChlorpromazine (phenothiazine core)
Quantified DifferenceElimination of the primary photooxidation liability (sulfoxide formation) that degrades phenothiazine standards in solution.
ConditionsUV/visible light exposure during standard in vitro and analytical benchtop workflows.

Procuring this sulfur-free scaffold prevents light-induced degradation from confounding in vitro pharmacological data, ensuring higher assay reproducibility.

Expanded Preclinical Dosing Window and Formulation Viability

When formulating tricyclic compounds for in vivo murine models, acute toxicity thresholds strictly limit the maximum administrable dose. Chlorpromazine exhibits a relatively narrow safety margin, with an acute oral LD50 in mice reported at 135 mg/kg[1]. Pharmacological evaluations established that Clomacran possesses a significantly higher oral LD50 of 222 mg/kg in mice, and 350 mg/kg in rats [2]. This reduced acute lethality allows researchers to formulate and administer higher systemic doses in behavioral or pharmacokinetic studies without triggering acute fatal toxicity. For laboratories modeling high-dose neuroleptic exposure, Clomacran provides a much wider preclinical dosing window than generic phenothiazines.

Evidence DimensionAcute oral toxicity (LD50) in murine models
Target Compound DataClomacran: 222 mg/kg (oral, mice)
Comparator Or BaselineChlorpromazine: 135 mg/kg (oral, mice)
Quantified DifferenceClomacran provides a 1.6-fold higher acute oral LD50 threshold, reducing baseline lethality in high-dose formulations.
ConditionsAcute oral administration in preclinical in vivo murine models.

A higher LD50 permits researchers to formulate wider dose-response gradients in preclinical behavioral assays without acute lethality confounding the results.

Structural Baseline in Tricyclic SAR Development

Because Clomacran replaces the phenothiazine sulfur with a methylene bridge, it is the ideal reference standard for isolating the steric effects of the central ring pucker in dopamine receptor antagonists [1]. Researchers use it to benchmark novel dihydroacridine derivatives against traditional phenothiazines.

Photostable Control in Long-Term In Vitro Assays

In prolonged cell culture or receptor binding assays exposed to ambient light, generic phenothiazines rapidly degrade into phototoxic sulfoxides. Clomacran’s acridan core prevents this specific photooxidation pathway, making it a stable control compound for multi-day in vitro pharmacological workflows [2].

High-Dose Preclinical Behavioral Modeling

Due to its significantly higher oral LD50 in murine models compared to chlorpromazine, Clomacran is procured for high-dose in vivo behavioral and toxicological studies. It allows pharmacologists to establish wider dose-response curves without the confounding variable of acute baseline lethality[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

300.1393264 Da

Monoisotopic Mass

300.1393264 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5B1UZF65WW

Related CAS

22199-46-8 (phosphate[1:1])

Wikipedia

Clomacran

Dates

Last modified: 04-14-2024
1: Samara MT, Cao H, Helfer B, Davis JM, Leucht S. Chlorpromazine versus every other antipsychotic for schizophrenia: a systematic review and meta-analysis challenging the dogma of equal efficacy of antipsychotic drugs. Eur Neuropsychopharmacol. 2014 Jul;24(7):1046-55. doi: 10.1016/j.euroneuro.2014.03.012. Epub 2014 Apr 4. Review. PubMed PMID: 24766970.
2: Squires RF, Saederup E. Clozapine and several other antipsychotic/antidepressant drugs preferentially block the same 'core' fraction of GABA(A) receptors. Neurochem Res. 1998 Oct;23(10):1283-90. PubMed PMID: 9804284.
3: Torres Ruiz A, Galván Gómez L, Nieto D. [Treatment of schizophrenic patients with clomacran. A transcultural study (author's transl)]. Arch Neurobiol (Madr). 1981 Mar-Apr;44(2):117-24. Spanish. PubMed PMID: 7259415.
4: Torres-Ruiz A, Nieto D, Ban TA. An uncontrolled clinical study with clomacran in newly admitted schizophrenic patients. Psychopharmacol Bull. 1977 Jul;13(3):6-7. PubMed PMID: 329331.
5: Pecknold JC, Ban TA, Lehmann HE. A standard- (trifluoperazine) controlled clinical study with clomacran in newly admitted schizophrenic patients. Psychopharmacol Bull. 1977 Jul;13(3):14-5. PubMed PMID: 329322.
6: Fowler PJ, Zirkle CL, Macko E, Kaiser C, Sarau H, Tedeschi DH. Pharmacological evaluation of clomacran, a new potent psychotropic agent. Arzneimittelforschung. 1977;27(4):866-72. PubMed PMID: 17419.
7: Galvan L, Torres A, Nieto D. Proceedings: Clomacran in the treatment of schizophrenic patients--a comparison of two assessment methods. Psychopharmacol Bull. 1976 Jan;12(1):30-1. PubMed PMID: 1108081.
8: Pecknold JC, Ban TA, Lehmann HE, Climan M. Clomacran in the treatment of schizophrenic patients: a comparison of two assessment methods. Int J Clin Pharmacol Biopharm. 1975 Jun;11(4):299-303. PubMed PMID: 1099021.
9: Ban TA, Lehmann HE, Galvan L, Pecknold JC, Climan M. A transcultural study with clomacran: comparison of two assessment methods. Curr Ther Res Clin Exp. 1974 Sep;16(9):971-89. PubMed PMID: 4214672.
10: Rickels K, Perloff M, Perez LA, Pereira-Ogan JA, Kelly EA, Hesbacher PT. Clomacran in anxious neurotic outpatients: a controlled study. J Clin Pharmacol New Drugs. 1972 Jan;12(1):46-53. PubMed PMID: 4550225.
11: Case WG, Ryder BL, Dhopeshwarkar VP, Pereira-Ogan JA, Rickels K. Clomacran and chlorpromazine in psychotic outpatients: a controlled study. Curr Ther Res Clin Exp. 1971 Jun;13(6):337-43. PubMed PMID: 4996219.
12: Simpson GM. [Clomacran-phosphate against schizophrenia]. Munch Med Wochenschr. 1970 Oct 16;42:3. German. PubMed PMID: 5536267.
13: Nair KC, Chen CH. Clinical trial of clomacran phosphate (SKF-14336) in chronic psychotic male patients. Curr Ther Res Clin Exp. 1970 Jun;12(6):394-401. PubMed PMID: 4987347.
14: Lampe WT 2nd. Adverse effects with clomacran. J Clin Pharmacol J New Drugs. 1970 May-Jun;10(3):171-4. PubMed PMID: 5266631.
15: Irwin GM, Dodson GJ, Ravin LJ. Encapsulation of clomacran phosphate [2-chloro-9[3-(dimethylamino) propyl]acridan phosphate] I. Effect of flowability of powder blends, lot-to-lot variability, and concentration of active ingredient on weight variation of capsules filled on an automatic capsule-filling machine. J Pharm Sci. 1970 Apr;59(4):547-50. PubMed PMID: 5440686.
16: Lampe WT 2nd. A double blind study of clomacran. Curr Ther Res Clin Exp. 1969 May;11(5):300-6. PubMed PMID: 4977403.
17: Angus JW, Deutsch LJ, Edwards JG, Simpson GM. A double-blind comparison of the acridane derivative, clomacran phosphate and trifluoperazine in schizophrenia. Behav Neuropsychiatry. 1969 Apr;1(1):13-8. PubMed PMID: 4920977.
18: Edwards JG, Simpson GM. A trial of clomacran phosphate (SK&F 14,336) in mania. Curr Ther Res Clin Exp. 1969 Mar;11(3):115-7. PubMed PMID: 4976239.a

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